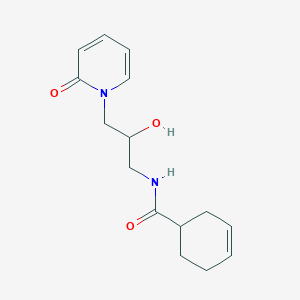
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research on N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as energy storage and environmental remediation, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of inflammatory and cancerous diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide involves the reaction between cyclohex-3-ene-1-carboxylic acid and 2-amino-3-(2-oxopyridin-1(2H)-yl)propan-1-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, it has been used as a ligand for transition metal catalysts.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


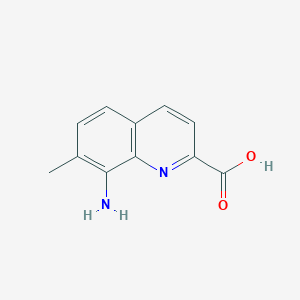

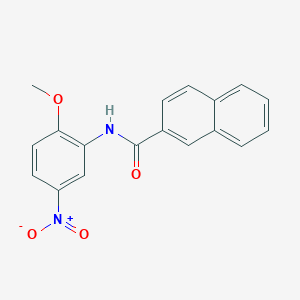

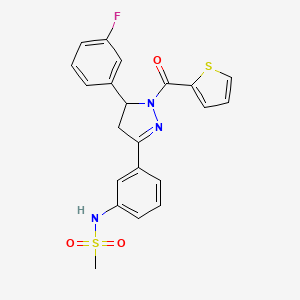

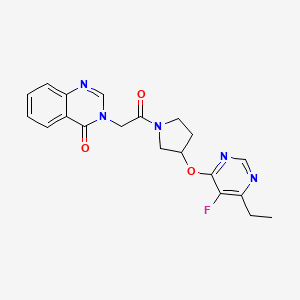
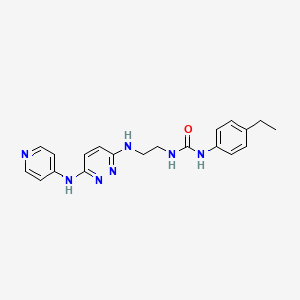
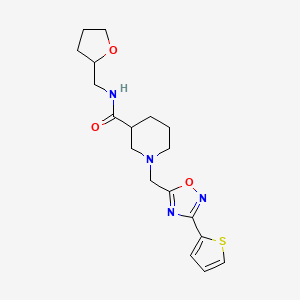
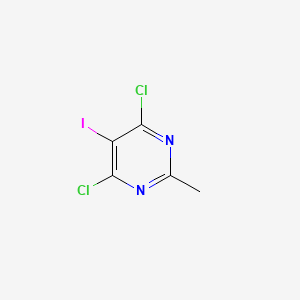
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
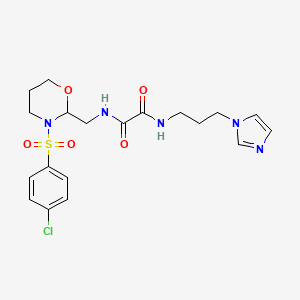
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)